
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the binding of this compound to specific amino acid residues in the target protein. This binding can lead to changes in the conformation of the protein, which can alter its function. This compound has been shown to be a competitive inhibitor of some kinases, meaning that it binds to the active site of the kinase and prevents it from phosphorylating its substrate.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the target protein. For example, this compound has been shown to inhibit the activity of the kinase ERK2, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the transcription factor NF-κB, which is involved in inflammation and immune responses. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide in lab experiments is its small size and specificity for certain proteins. This makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of new methods for synthesizing this compound and related compounds, which could lead to more efficient and cost-effective production. Finally, there is a need for further research on the mechanism of action of this compound and its effects on various biological processes, which could lead to a better understanding of its potential uses in scientific research.
合成方法
The synthesis of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide involves several steps, starting with the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(furan-2-yl)pyrazin-2-yl)methanol in the presence of a base to form this compound. The overall yield of this synthesis method is around 50%, making it an efficient way to produce this compound.
科学研究应用
2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and neurobiology. One of the main uses of this compound is as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including kinases, transcription factors, and G protein-coupled receptors. By using this compound as a probe, researchers can study the function of these proteins and identify potential drug targets.
属性
IUPAC Name |
2,4,5-trifluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-25-16-13(19)9(7-10(18)14(16)20)17(24)23-8-11-15(22-5-4-21-11)12-3-2-6-26-12/h2-7H,8H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKFUWUASIBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)
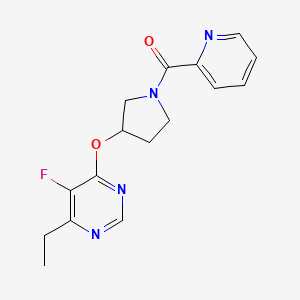
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)
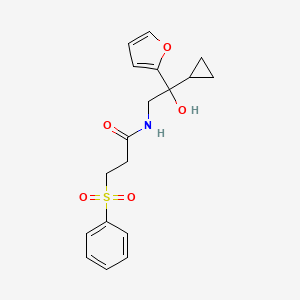
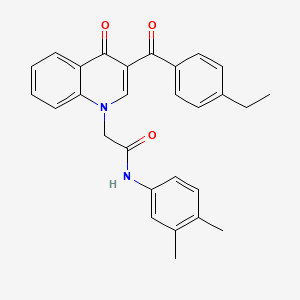
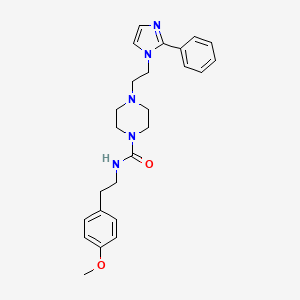
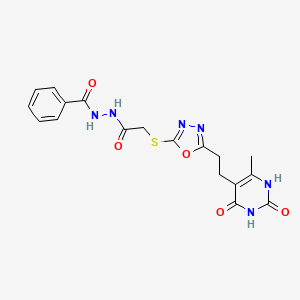
![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)
![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)
![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)